molecular formula C11H21NO2 B3004230 Methyl 3-amino-2-cycloheptylpropanoate CAS No. 1379336-67-0

Methyl 3-amino-2-cycloheptylpropanoate

Cat. No.: B3004230
CAS No.: 1379336-67-0
M. Wt: 199.294
InChI Key: RVWZYZQVGVNNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2-cycloheptylpropanoate: is an organic compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and material science. It is characterized by a cycloheptyl ring attached to a propanoate moiety, with an amino group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-amino-2-cycloheptylpropanoate typically begins with cycloheptanone and methyl acrylate.

    Reaction Steps:

    Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-amino-2-cycloheptylpropanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Methyl 3-amino-2-cycloheptylpropanoate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound can be used to study the effects of cycloheptyl derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure may be modified to enhance biological activity or reduce toxicity.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-cycloheptylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cycloheptyl ring provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 3-amino-2-cyclohexylpropanoate: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    Methyl 3-amino-2-cyclopentylpropanoate: Contains a cyclopentyl ring, leading to different steric and electronic properties.

    Methyl 3-amino-2-cyclooctylpropanoate: Features a larger cyclooctyl ring, which may affect its reactivity and interactions.

Uniqueness: Methyl 3-amino-2-cycloheptylpropanoate is unique due to its seven-membered cycloheptyl ring, which provides distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

methyl 3-amino-2-cycloheptylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-14-11(13)10(8-12)9-6-4-2-3-5-7-9/h9-10H,2-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWZYZQVGVNNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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